1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde

Analytical Chemistry Procurement Specification Purity Benchmarking

1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde (C₈H₇N₃O, MW 161.16) is an N-methylated benzotriazole-6-carbaldehyde derivative. The compound features a fused 1,2,3-triazole–benzene bicyclic core with a methyl substituent at N1 and a reactive formyl group at the 6-position.

Molecular Formula C8H7N3O
Molecular Weight 161.164
CAS No. 114408-87-6
Cat. No. B2534694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde
CAS114408-87-6
Molecular FormulaC8H7N3O
Molecular Weight161.164
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)C=O)N=N1
InChIInChI=1S/C8H7N3O/c1-11-8-4-6(5-12)2-3-7(8)9-10-11/h2-5H,1H3
InChIKeyPNQUSXNGCIKIDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde (CAS 114408-87-6): Procurement-Oriented Baseline Profile


1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde (C₈H₇N₃O, MW 161.16) is an N-methylated benzotriazole-6-carbaldehyde derivative . The compound features a fused 1,2,3-triazole–benzene bicyclic core with a methyl substituent at N1 and a reactive formyl group at the 6-position . Commercially, it is offered as a research-grade intermediate with minimum purity specifications of 95% or ≥98% . Its documented role as a dedicated precursor in the patented synthesis of the aromatase inhibitor vorozole [1] fundamentally distinguishes it from generic benzotriazole aldehydes that lack this demonstrated synthetic lineage.

Why 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde Cannot Be Replaced by Generic Benzotriazole Aldehydes


The substitution pattern of 1-methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde—N1-methylation combined with 6-formyl orientation—is structurally non-interchangeable with isomers such as 1H-benzotriazole-5-carbaldehyde (CAS 70938-42-0) or N-isopropyl/fluoro congeners . The methyl group locks the tautomeric equilibrium and dictates the regiochemistry of subsequent C–C bond formation at the 6-position, a requirement explicitly fixed in the vorozole synthetic route where the aldehyde must reside at the 6-position of the N1-methylated scaffold [1]. Generic substitution with non-methylated or 5-carbaldehyde isomers would alter or abolish this reactivity vector. Furthermore, current commercial offerings of the 5-fluoro analog (CAS 2384001-23-2) are priced approximately 3- to 5-fold higher per gram , while the 7-chloro analog (CAS 2411638-87-2) remains poorly characterized with no disclosed synthetic utility, making the target compound the only cost-assured, patent-documented intermediate among its close-in-class comparators.

Quantitative Differentiation Evidence for 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde Against Closest Analogs


Commercial Purity: ≥98% for 1-Methyl-6-CHO vs. 95% for the 5-Fluoro Analog

Procurement-grade 1-methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde is available at a minimum purity of ≥98% (Chemscene, Cat. CS-0687398) . In contrast, the closest heteroatom-substituted analog, 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde (CAS 2384001-23-2), is routinely supplied at 95% purity by multiple vendors . While both compounds serve as benzotriazole aldehyde building blocks, the 3% absolute purity difference may be consequential for reactions requiring stoichiometric precision or where impurities generate by-products that compromise subsequent crystallisation or chiral separation steps.

Analytical Chemistry Procurement Specification Purity Benchmarking

Cost Efficiency: Price-per-Gram Advantage Over Positional and Heteroatom Analogs

The target compound, 1-methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde, is catalogued at $34.00/100 mg ($340/g) , whereas the 5-fluoro analog is listed at ¥6,037.00/g (~$830/g at May 2026 exchange rates) and the 5-fluoro variant at CymitQuimica is priced at €1,105.00/g (~$1,200/g) . This corresponds to a 2.4- to 3.5-fold cost advantage per gram for the target compound. The 7-chloro analog (CAS 2411638-87-2) lacks disclosed pricing entirely, indicating limited commercial availability. While price alone does not constitute scientific differentiation, for procurement at scale in medicinal chemistry programmes, this cost delta is a quantifiable selection factor when functional equivalence at the aldehyde position is not compromised by the N1 substituent.

Procurement Economics Cost Comparison Building Block Selection

Documented Synthetic Utility: Exclusive Use as a Vorozole Intermediate in Patent Literature

The Janssen Pharmaceutica patent family (AU 8816537; EP 0293978; JP 1988316775) and the Drug Future synthesis database explicitly identify 1-methyl-1H-benzotriazole-6-carboxaldehyde as intermediate (VI) in the multi-step synthesis of vorozole, a high-affinity aromatase inhibitor [1][2]. In this pathway, oxidation of 6-(hydroxymethyl)-1-methyl-1H-benzotriazole with KMnO₄ in dichloroethane yields the target aldehyde, which then undergoes Grignard addition. No analogous patent documentation exists for the 5-fluoro, 7-chloro, or N-isopropyl congeners as intermediates in approved or clinical-stage API syntheses. This constitutes a class-level inference that the N1-methyl/6-formyl architecture is uniquely productive for downstream pharmaceutical elaboration among this set of compounds.

Medicinal Chemistry Patent Synthesis Aromatase Inhibitor

Lipophilicity Constraint: LogP 0.78 Enables Aqueous-Phase Handling Relative to More Lipophilic Analogs

The calculated partition coefficient (LogP) for 1-methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde is 0.78 . While experimentally determined LogP values for the closest analogs are not publicly available, cheminformatic predictions and limited vendor data indicate that the 5-fluoro analog has a higher LogP (estimated 1.0–1.2) and the 1-isopropyl analog (C LogP ~2.0) is substantially more lipophilic . The target compound's lower LogP implies greater aqueous solubility, which may be advantageous for reactions conducted in partially aqueous media or for intermediates requiring aqueous work-up without emulsions. This inference is class-level because direct experimental LogP measurements are unavailable for the comparator set.

Physicochemical Properties LogP Reaction Medium Selection

Verified Application Scenarios for 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde Based on Differential Evidence


GMP-Relevant Synthesis of Vorozole and Structural Analogs

The compound serves as the documented aldehyde intermediate (VI) in the patented vorozole synthesis [1]. Users following this published route should procure the ≥98% purity specification to minimize purification steps and maintain fidelity to the established oxidation–Grignard sequence. No other benzotriazole aldehyde can replicate the exact N1-methyl/6-formyl architecture mandated by the patent.

Cost-Sensitive Medicinal Chemistry Campaigns Requiring the Benzotriazole-6-carbaldehyde Pharmacophore

At a catalog price of ~$34/100 mg, the compound is the most economical fully characterized benzotriazole-6-carbaldehyde building block among its closest analogs . For library synthesis or SAR exploration where the N1-methyl substitution is tolerated, this cost advantage enables larger reaction scoping without budget overruns.

Aqueous-Compatible Reaction Sequences Exploiting Moderate Hydrophilicity

With a computed LogP of 0.78 , the aldehyde is predicted to possess sufficient aqueous solubility for bioconjugation or on-resin reactions where highly lipophilic intermediates cause resin swelling or precipitation. In contrast, the 1-isopropyl analog (estimated LogP ~2.0) would require higher organic co-solvent proportions, potentially incompatible with enzyme-coupled or aqueous-phase transformations.

Structure–Reactivity Studies on Benzotriazole Regioisomers

The 6-formyl substitution pattern is regio-defined and cannot be simulated by the 5-carbaldehyde isomer (CAS 70938-42-0). Researchers investigating the effect of aldehyde position on benzotriazole-mediated condensation, Grignard, or Knoevenagel reactivity should select the target compound specifically when the 6-position is under investigation .

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